Cas no 2138277-32-2 (Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)-)
Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)-
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- Inchi: 1S/C6H14F2N2O2S/c1-6(9,5(7)8)3-4-10-13(2,11)12/h5,10H,3-4,9H2,1-2H3
- InChI Key: ASTYEKVZSRFFPM-UHFFFAOYSA-N
- SMILES: CS(NCCC(N)(C)C(F)F)(=O)=O
Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-691469-0.05g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 0.05g |
$1440.0 | 2025-03-12 | |
| Enamine | EN300-691469-0.1g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 0.1g |
$1508.0 | 2025-03-12 | |
| Enamine | EN300-691469-0.25g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 0.25g |
$1577.0 | 2025-03-12 | |
| Enamine | EN300-691469-0.5g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 0.5g |
$1646.0 | 2025-03-12 | |
| Enamine | EN300-691469-1.0g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 1.0g |
$1714.0 | 2025-03-12 | |
| Enamine | EN300-691469-2.5g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 2.5g |
$3362.0 | 2025-03-12 | |
| Enamine | EN300-691469-5.0g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 5.0g |
$4972.0 | 2025-03-12 | |
| Enamine | EN300-691469-10.0g |
N-(3-amino-4,4-difluoro-3-methylbutyl)methanesulfonamide |
2138277-32-2 | 95.0% | 10.0g |
$7373.0 | 2025-03-12 |
Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)-
Research Brief on Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- (CAS: 2138277-32-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- (CAS: 2138277-32-2) as a promising compound for therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The compound, Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)-, has garnered attention due to its unique structural features, including the presence of difluoromethyl and sulfonamide groups, which are known to enhance pharmacokinetic properties and target specificity. Recent studies have explored its role as a potential inhibitor of specific enzymes involved in disease pathways, particularly in oncology and inflammatory disorders.
One of the key findings from recent research is the compound's ability to modulate the activity of certain kinases, which play a critical role in cell signaling and proliferation. Preclinical studies have demonstrated its efficacy in reducing tumor growth in various cancer models, with minimal off-target effects. These results suggest that Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- could serve as a lead compound for the development of novel anticancer therapies.
In addition to its anticancer properties, the compound has also shown promise in the treatment of inflammatory diseases. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This dual functionality makes it a versatile candidate for further drug development.
The synthesis of Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- has been optimized in recent years, with several research groups reporting improved yields and purity. Advanced techniques such as flow chemistry and catalytic asymmetric synthesis have been employed to enhance the efficiency of its production. These methodological advancements are expected to facilitate large-scale manufacturing and further clinical evaluation.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research is focused on optimizing the compound's structure to improve its drug-like properties while maintaining its therapeutic efficacy.
In conclusion, Methanesulfonamide, N-(3-amino-4,4-difluoro-3-methylbutyl)- (CAS: 2138277-32-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further investigation. Future studies should aim to elucidate its mechanism of action in greater detail and explore its potential in combination therapies. The continued development of this compound holds promise for addressing unmet medical needs in oncology and inflammatory diseases.
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